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molecular formula C16H13BrClNO3 B8339757 Methyl 5-bromo-2-(2-(3-chlorophenyl)acetamido)benzoate

Methyl 5-bromo-2-(2-(3-chlorophenyl)acetamido)benzoate

Cat. No. B8339757
M. Wt: 382.63 g/mol
InChI Key: WBEMPVVDFCNSCY-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

n-BuLi (1.6 M in hexane, 79 mL, 126 mmol) was added dropwise to a mixture of hexamethyldisilazane (26.7 mL, 126 mmol) in THF (150 mL) at −78° C. under nitrogen. The mixture was stirred for 1 hour, then was warmed to −40° C. A solution of methyl 5-bromo-2-(2-(3-chlorophenyl)acetamido)benzoate (21.1 g, 55 mmol, Intermediate 60, step a) in THF (150 mL) was added. The mixture was allowed to warm to room temperature and ice was added. The aqueous phase was acidified with 6 N aqueous HCl. The precipitate was collected by filtration, washed with DCM, and air-dried to yield the title compound.
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.C[Si](C)(C)N[Si](C)(C)C.[Br:15][C:16]1[CH:17]=[CH:18][C:19]([NH:26][C:27](=[O:36])[CH2:28][C:29]2[CH:34]=[CH:33][CH:32]=[C:31]([Cl:35])[CH:30]=2)=[C:20]([CH:25]=1)[C:21]([O:23]C)=O.Cl>C1COCC1>[Br:15][C:16]1[CH:25]=[C:20]2[C:19](=[CH:18][CH:17]=1)[NH:26][C:27](=[O:36])[C:28]([C:29]1[CH:34]=[CH:33][CH:32]=[C:31]([Cl:35])[CH:30]=1)=[C:21]2[OH:23]

Inputs

Step One
Name
Quantity
79 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
26.7 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)NC(CC1=CC(=CC=C1)Cl)=O
Name
Intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
ice was added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(=C(C(NC2=CC1)=O)C1=CC(=CC=C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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